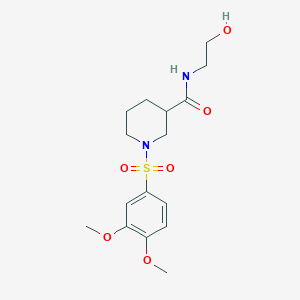![molecular formula C19H17NO6 B11131020 2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11131020.png)
2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a dimethoxybenzoyl group, which can influence its chemical reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions to form the benzofuran ring. The dimethoxybenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the addition of ammonia or an amine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dimethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The acetamide group can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-hydroxy-N-phenylbenzamide
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- Ethyl acetoacetate
Uniqueness
2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is unique due to its combination of a benzofuran core with a dimethoxybenzoyl group and an acetamide moiety. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H17NO6 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetamide |
InChI |
InChI=1S/C19H17NO6/c1-23-16-5-3-11(7-17(16)24-2)19(22)14-9-26-15-6-4-12(8-13(14)15)25-10-18(20)21/h3-9H,10H2,1-2H3,(H2,20,21) |
InChI Key |
RTVJFIKDHVSSMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130937.png)
![3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11130945.png)
![6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11130958.png)
![methyl N-(2-{5-[(methoxycarbonyl)amino]-4-(thiophen-2-yl)-1,3-thiazol-2-yl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)carbamate](/img/structure/B11130959.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130966.png)
![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130974.png)
![N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11130986.png)
![{1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11130991.png)

![Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11131003.png)
![trans-4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11131005.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S,3S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11131009.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B11131013.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11131029.png)
